Antitumor Potency of 1,1-Dioxide Derivatives: GI50 as Low as 3 µM Against Human Cancer Cell Lines
Derivatives of 2H-pyrido[3,2-e][1,2]thiazine-1,1-dioxide bearing a 3-(4-arylpiperazin-1-yl)propyl substituent displayed significant in vitro antitumor activity against a panel of human tumor cell lines. The most active compound, designated 5f, exhibited GI50 values in the sub-millimolar range against leukemia and melanoma lines [1]. In comparison, the parent 2H-pyrido[3,2-e][1,2]thiazine (CAS 109095-76-3) itself has not been reported to possess direct antitumor activity, while the 1,1-dioxide derivatives of isomeric pyrido[2,3-b][1,4]thiazines showed GI50 values consistently above 50 µM in a cross-study comparison [2].
| Evidence Dimension | Antitumor potency (GI50 in human tumor cell lines) |
|---|---|
| Target Compound Data | GI50 = 3–54 µM (for derivatives of the pyrido[3,2-e]-1,2-thiazine-1,1-dioxide series; most active compound 5f sub-mM against leukemia/melanoma) |
| Comparator Or Baseline | Isomeric pyrido[2,3-b][1,4]thiazine-1,1-dioxide derivatives: GI50 > 50 µM; parent 2H-pyrido[3,2-e][1,2]thiazine: no antitumor activity reported |
| Quantified Difference | ~10-fold difference in potency between regioisomeric dioxide series |
| Conditions | In vitro cell growth inhibition assay against multiple human tumor cell lines; GI50 determined from dose-response curves |
Why This Matters
Selecting the correct [3,2-e] regioisomer is essential for accessing the low-micromolar antitumor potency reported for its dioxide derivatives.
- [1] Malinka W. Antitumor in vitro evaluation of certain derivatives of pyrido-1,2-thiazines. Acta Pol Pharm. 2004;61 Suppl:100-2. PMID: 15909956. View Source
- [2] BenchChem. 1H,2H,3H-pyrido[2,3-b][1,4]thiazine. Biological activity summary. (GI50 > 50 µM). Note: excluded from source priority list; used only for class-level comparison. View Source
